molecular formula C₇₈H₁₁₆N₂₀O₂₁ B549951 Galanin (1-16) CAS No. 125118-77-6

Galanin (1-16)

Cat. No.: B549951
CAS No.: 125118-77-6
M. Wt: 1669.9 g/mol
InChI Key: FHTSPMGFAZMZJT-GDGJPEIESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Galanin (1-16) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The synthesis typically starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of N-protected amino acids. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

While industrial production methods for galanin (1-16) are not extensively documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS. Automation and optimization of reaction conditions, such as temperature, solvent, and coupling reagents, are employed to enhance yield and purity .

Biological Activity

Galanin (1-16) is a neuropeptide fragment derived from the full-length galanin peptide, which plays significant roles in various physiological processes, including modulation of neurotransmission, regulation of neuroendocrine functions, and involvement in learning and memory. This article reviews the biological activity of Galanin (1-16), focusing on its mechanisms of action, effects on neuronal activity, and implications for neurophysiology.

Structure and Receptor Interaction

Galanin (1-16) is a 16-amino acid peptide that retains high affinity for galanin receptors (GalRs), primarily GalR1. Studies have shown that it effectively displaces radiolabeled galanin from binding sites in various brain regions, indicating its role as an agonist at these receptors. The binding affinity of Galanin (1-16) has been reported with an IC50 of approximately 3 nM in the ventral hippocampus .

Inhibition of GnRH Neurons

One of the key findings regarding the biological activity of Galanin (1-16) is its inhibitory effect on gonadotropin-releasing hormone (GnRH) neurons. Research indicates that Galanin (1-16) can suppress kisspeptin-induced calcium responses in GnRH neurons, acting as a physiological brake to kisspeptin excitation. This inhibition is mediated through G protein-coupled inwardly rectifying potassium channels (GIRK), independent of cAMP levels . The inhibition was shown to be mimicked by a specific GalR1 agonist, highlighting the importance of this receptor subtype in mediating the effects of Galanin (1-16) .

Modulation of Glutamate Release

Galanin (1-16) also exhibits presynaptic inhibitory effects on glutamate release in the arcuate nucleus of the hypothalamus. It has been demonstrated that this fragment significantly depresses synaptic transmission, impacting excitatory postsynaptic currents (EPSCs). The extent of inhibition by Galanin (1-16) was found to be greater than that of other fragments such as Galanin (3-29), suggesting a more robust action on synaptic transmission .

Effects on Feeding Behavior

Intracerebroventricular administration studies have shown that Galanin (1-16) stimulates food consumption in laboratory rats. When administered at specific doses, it significantly increased palatable food intake compared to saline controls. This suggests a role for Galanin (1-16) in appetite regulation and energy homeostasis .

Study 1: Inhibition of Acetylcholine Release

In vivo studies demonstrated that Galanin (1-16) inhibits the release of acetylcholine triggered by muscarinic agonists in the rat ventral hippocampus. This effect was observed using microdialysis techniques, indicating that Galanin (1-16) acts as a modulator within cholinergic pathways implicated in cognitive functions .

Study 2: Learning and Memory

Research has indicated that galanin coexists with acetylcholine in cholinergic neurons and may modulate cognitive functions such as learning and memory. The use of galanin antagonists has shown potential benefits in enhancing spatial learning performance, suggesting that modulation of galanin activity could have therapeutic implications for conditions like Alzheimer's disease .

Summary Table: Biological Activities of Galanin (1-16)

ActivityMechanism/EffectReference
Inhibition of GnRH neuronsSuppresses kisspeptin-induced calcium responses
Depression of glutamate releaseInhibits synaptic transmission in hypothalamic neurons
Stimulation of feedingIncreases food consumption via central administration
Modulation of acetylcholine releaseInhibits muscarinic agonist-stimulated ACh release
Role in learning and memoryModulates cholinergic activity related to cognitive functions

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H116N20O21/c1-12-41(8)64(78(118)119)96-67(107)43(10)87-69(109)56(29-47-33-81-37-85-47)93-76(116)59-18-15-23-98(59)63(105)35-84-68(108)51(24-38(2)3)90-70(110)52(25-39(4)5)91-72(112)54(27-45-19-21-48(101)22-20-45)89-62(104)34-83-66(106)42(9)86-75(115)58(36-99)95-73(113)57(30-60(80)102)92-71(111)53(26-40(6)7)94-77(117)65(44(11)100)97-74(114)55(88-61(103)31-79)28-46-32-82-50-17-14-13-16-49(46)50/h13-14,16-17,19-22,32-33,37-44,51-59,64-65,82,99-101H,12,15,18,23-31,34-36,79H2,1-11H3,(H2,80,102)(H,81,85)(H,83,106)(H,84,108)(H,86,115)(H,87,109)(H,88,103)(H,89,104)(H,90,110)(H,91,112)(H,92,111)(H,93,116)(H,94,117)(H,95,113)(H,96,107)(H,97,114)(H,118,119)/t41-,42-,43-,44+,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-,65-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTSPMGFAZMZJT-GDGJPEIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H116N20O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70154660
Record name Galanin (1-16)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1669.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125118-77-6
Record name Galanin (1-16)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125118776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galanin (1-16)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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